molecular formula C23H23ClN2O5 B11185012 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11185012
M. Wt: 442.9 g/mol
InChI Key: KBUARBRXWBGJJT-VZCXRCSSSA-N
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Description

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, a hydroxyphenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the chlorobenzoyl group, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while nucleophilic substitution of the chlorobenzoyl group can introduce new functional groups .

Scientific Research Applications

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23ClN2O5/c24-17-5-1-16(2-6-17)21(28)19-20(15-3-7-18(27)8-4-15)26(23(30)22(19)29)10-9-25-11-13-31-14-12-25/h1-8,20,27-28H,9-14H2/b21-19-

InChI Key

KBUARBRXWBGJJT-VZCXRCSSSA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=C(C=C4)O

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)O

Origin of Product

United States

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